2-((3-(4-(吗啉-4-羰基)苯基)-4-氧代-3,4-二氢喹唑啉-2-基)硫代)-N-苯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

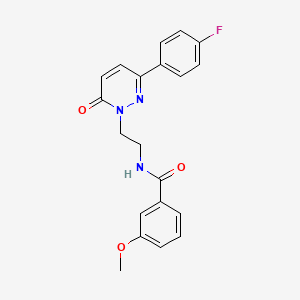

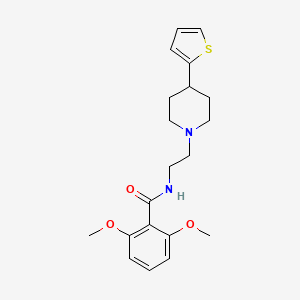

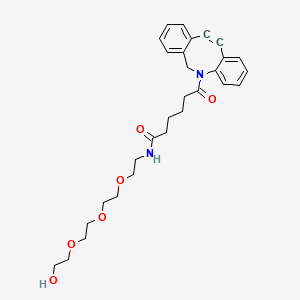

The compound "2-((3-(4-(morpholine-4-carbonyl)phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenethylacetamide" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. The structure of this compound suggests it may have potential biological activity, possibly as an inhibitor against certain biological targets due to the presence of the morpholine ring and the quinazolinone core.

Synthesis Analysis

The synthesis of related quinazolinone derivatives typically involves the condensation of various starting materials such as cyanoacetanilides or morpholine-containing compounds with other chemical entities to form the desired quinazolinone core. For instance, the synthesis of new hexahydroisoquinoline derivatives was achieved by condensing 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides . This method could potentially be adapted for the synthesis of the compound , although the specific details of its synthesis are not provided in the given papers.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been extensively studied using various spectroscopic techniques, including FT-IR and FT-Raman spectroscopy. These studies are complemented by theoretical calculations, such as Density Functional Theory (DFT), to predict vibrational wavenumbers and assess the stability of the molecule through hyperconjugative interactions and charge delocalization . The molecular electrostatic potential maps of these compounds often reveal regions of negative and positive potential, which are indicative of possible sites for nucleophilic and electrophilic attack, respectively.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can be inferred from their molecular structure. These compounds typically exhibit good stability and can have significant nonlinear optical properties due to their conjugated systems and electron-donating and electron-withdrawing groups . The molecular docking studies suggest that these compounds can form stable complexes with biological targets, indicating potential biological activity. For example, one of the compounds showed inhibitory activity against the BRCA2 complex with a binding affinity value of -7.6 kcal/mol , and another against a pyrrole inhibitor with a binding affinity of -9.5 kcal/mol .

Relevant Case Studies

The provided papers include case studies where quinazolinone derivatives exhibit biological activity. For instance, certain derivatives have shown fungicidal activity against Candida and Aspergillus species , and others have been evaluated for their anti-cancer activity as inhibitors for methionine synthase, with one compound showing an IC50 value of 20 µg/mL against the PC-3 cell line . These studies highlight the potential therapeutic applications of quinazolinone derivatives, including the compound of interest.

科学研究应用

振动光谱和分子对接研究

对密切相关的化合物进行全面的结构和振动研究,结合振动光谱和分子对接分析,突出了其在探索分子特征方面的潜力。该研究利用 FT-IR 和 FT-Raman 光谱比较了理论和实验波数,提供了对分子静电势、前沿分子轨道分析和非线性光学性质的见解。分子对接结果表明与 BRCA2 复合物形成稳定的复合物,表明对 BRCA2 复合物具有抑制活性 (El-Azab 等人,2016)。

合成和转化研究

对相关化合物的合成和转化研究导致了新型 3-氧代(硫代)-1-苯基-2,3,5,6,7,8-六氢异喹啉衍生物的开发。这些发现促进了这些化合物的化学多样性和在各种科学研究中的潜在适用性,包括它们在进一步合成过程中的作用 (Dyachenko & Vovk,2012)。

抗菌活性研究

一项针对合成嘧啶-三唑衍生物的抗菌活性研究(源自相似的分子框架)展示了这些化合物对选定细菌和真菌菌株的潜力。这项研究强调了此类化合物在开发新型抗菌剂中的重要性 (Majithiya & Bheshdadia,2022)。

溶血活性和抗菌评估

另一项研究重点关注 2-[[5-烷基/芳基取代-1,3,4-恶二唑-2-基]硫代]-N-[4-(4-吗啉基)苯基]乙酰胺衍生物的合成、抗菌评估和溶血活性,展示了其药理学特征的全面视图。这些发现对于了解此类化合物的治疗潜力和安全性至关重要 (Gul 等人,2017)。

含哌啶天然产物的对映选择性合成

苯基甘氨醇衍生的恶唑哌啶酮内酰胺作为哌啶类天然产物对映选择性合成中的多用途中间体,突出了类似化合物在合成有机化学中的相关性。这项研究为开发结构多样且具有生物活性的化合物提供了基础 (Escolano 等人,2006)。

属性

IUPAC Name |

2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N4O4S/c34-26(30-15-14-21-6-2-1-3-7-21)20-38-29-31-25-9-5-4-8-24(25)28(36)33(29)23-12-10-22(11-13-23)27(35)32-16-18-37-19-17-32/h1-13H,14-20H2,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWONQGVXCKFMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=C3SCC(=O)NCCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2554147.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2554149.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2554150.png)

![8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2554151.png)

![N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B2554153.png)

![3-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2554164.png)